molecular formula C17H18BrNO2S B2409679 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide CAS No. 866143-58-0

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide

Cat. No.: B2409679
CAS No.: 866143-58-0
M. Wt: 380.3
InChI Key: OFQSKSMOBRXLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide is a complex organic compound with a molecular formula of C17H18BrNO2S This compound is characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a methoxy group attached to a benzenecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bromophenyl sulfanyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.

    Coupling with ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethyl group.

    Formation of the benzenecarboxamide core: The final step involves the reaction of the intermediate with 4-methoxy-N-methylbenzenecarboxylic acid under amide coupling conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfanyl and methoxy groups can form hydrogen bonds or other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide
  • N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide
  • N-{2-[(4-methylphenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide

Uniqueness

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens (like chlorine or fluorine) may not. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-19(11-12-22-16-9-5-14(18)6-10-16)17(20)13-3-7-15(21-2)8-4-13/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQSKSMOBRXLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSC1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.